![molecular formula C6H3BrS B2519056 Thiophene, 3-bromo-2-ethynyl- CAS No. 335157-74-9](/img/structure/B2519056.png)
Thiophene, 3-bromo-2-ethynyl-
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Overview
Description
Thiophene, 3-bromo-2-ethynyl- is a heterocyclic organic compound with a molecular formula of C6H3BrS. It is a highly reactive molecule and has been used extensively in scientific research due to its unique properties.
Scientific Research Applications
- Thiophene derivatives play a crucial role in the development of organic semiconductors. Their unique electronic properties make them valuable for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- 3-bromo-2-ethynylthiophene and related compounds are used as corrosion inhibitors in industrial chemistry and material science .
- Thiophene-based molecules exhibit diverse pharmacological effects:
- Anticancer : Some thiophene derivatives possess anticancer properties .
- Anti-inflammatory : Certain compounds show anti-inflammatory effects .
- Antimicrobial : Thiophenes have demonstrated antimicrobial activity .
- Antihypertensive and Anti-atherosclerotic : Other derivatives exhibit antihypertensive and anti-atherosclerotic properties .
- Specific drugs incorporate thiophene frameworks:
- Condensation reactions, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are significant for synthesizing thiophene derivatives .
Organic Semiconductors and Electronics
Corrosion Inhibition
Pharmacological Properties
Drug Development
Synthetic Methods
Heterocyclization of Alkynes
Mechanism of Action
Target of Action
Thiophene derivatives are known to interact with a variety of biological targets due to their versatile chemical structure .
Mode of Action
It’s known that thiophene derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological processes, including anti-inflammatory, antimicrobial, and anticancer activities .
Pharmacokinetics
A study on 2- (arylethynyl)-3-ethynylthiophenes, which are structurally similar to 3-bromo-2-ethynylthiophene, showed that these compounds have relatively high drug scores and low toxicities .
Result of Action
It’s known that thiophene derivatives can exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
It’s known that the success of the suzuki–miyaura cross-coupling reaction, which thiophene derivatives can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3-bromo-2-ethynylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS/c1-2-6-5(7)3-4-8-6/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSILMGPFSXONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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